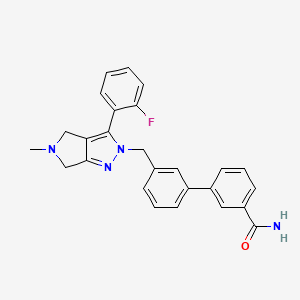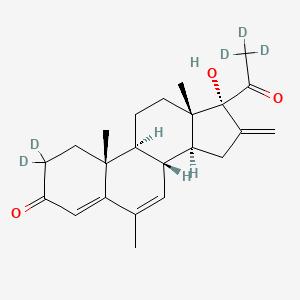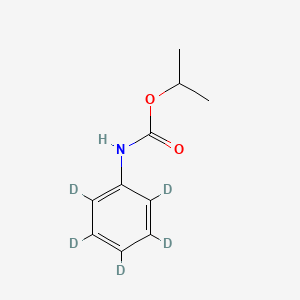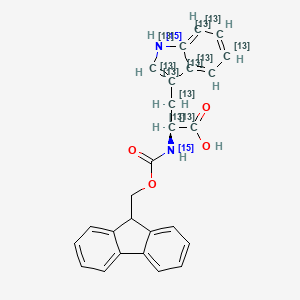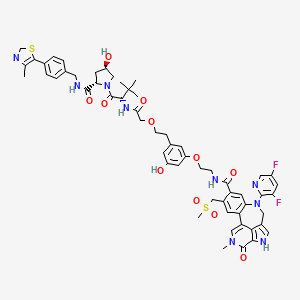
PROTAC BRD4 Degrader-14
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PROTAC BRD4 Degrader-14 is a proteolysis-targeting chimera designed to target and degrade the bromodomain-containing protein 4 (BRD4). This compound is part of a novel class of small molecules that harness the cell’s ubiquitin-proteasome system to selectively degrade target proteins, offering a promising approach for therapeutic intervention in various diseases, particularly cancer .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC BRD4 Degrader-14 involves several key steps:
Ligand Synthesis: The synthesis begins with the preparation of ligands for both BRD4 and an E3 ubiquitin ligase.
Linker Attachment: The ligands are then connected via a linker, which is designed to maintain the appropriate spatial orientation for effective protein degradation.
Final Assembly: The final PROTAC molecule is assembled by linking the BRD4 ligand to the E3 ligase ligand through the linker.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes while ensuring consistency and purity. This typically includes:
Optimization of Reaction Conditions: Adjusting parameters such as temperature, solvent, and reaction time to maximize yield and minimize by-products.
Purification and Quality Control: Employing techniques like high-performance liquid chromatography (HPLC) and mass spectrometry to ensure the final product meets stringent quality standards.
化学反応の分析
Types of Reactions
PROTAC BRD4 Degrader-14 undergoes several types of chemical reactions:
Oxidation and Reduction: These reactions can modify the functional groups on the ligands, potentially affecting the compound’s stability and activity.
Common Reagents and Conditions
Oxidizing Agents: Reagents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.
Substitution Reagents: Halogenating agents like thionyl chloride or nucleophiles such as amines are used for substitution reactions.
Major Products
The major products formed from these reactions include modified ligands with enhanced binding properties, which are then incorporated into the final PROTAC molecule .
科学的研究の応用
PROTAC BRD4 Degrader-14 has a wide range of scientific research applications:
作用機序
PROTAC BRD4 Degrader-14 exerts its effects by forming a ternary complex with BRD4 and an E3 ubiquitin ligase. This complex facilitates the ubiquitination of BRD4, marking it for degradation by the proteasome. The degradation of BRD4 disrupts its role in transcription regulation, leading to the inhibition of cancer cell growth and survival .
類似化合物との比較
Similar Compounds
ARV-825: Another BRD4-targeting PROTAC that has shown efficacy in preclinical models of cancer.
dBET6: A potent BRD4 degrader with demonstrated activity in various cancer cell lines.
ZXH-3-26: A BRD4-targeting PROTAC used in research to study liquid-liquid phase separation.
Uniqueness
PROTAC BRD4 Degrader-14 is unique due to its high specificity and potency in degrading BRD4. It has been optimized for better pharmacokinetic properties and reduced off-target effects compared to other BRD4 degraders .
特性
分子式 |
C57H61F2N9O11S2 |
|---|---|
分子量 |
1150.3 g/mol |
IUPAC名 |
8-(3,5-difluoropyridin-2-yl)-N-[2-[3-hydroxy-5-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethyl]phenoxy]ethyl]-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carboxamide |
InChI |
InChI=1S/C57H61F2N9O11S2/c1-31-50(80-30-64-31)34-9-7-32(8-10-34)22-63-54(73)46-20-39(70)26-68(46)56(75)51(57(2,3)4)65-47(71)28-78-13-11-33-15-38(69)19-40(16-33)79-14-12-60-53(72)41-21-45-42(17-35(41)29-81(6,76)77)43-27-66(5)55(74)49-48(43)36(23-61-49)25-67(45)52-44(59)18-37(58)24-62-52/h7-10,15-19,21,23-24,27,30,39,46,51,61,69-70H,11-14,20,22,25-26,28-29H2,1-6H3,(H,60,72)(H,63,73)(H,65,71)/t39-,46+,51-/m1/s1 |
InChIキー |
JQHNOZDZLLPAJF-RVLLIKLQSA-N |
異性体SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCC4=CC(=CC(=C4)OCCNC(=O)C5=CC6=C(C=C5CS(=O)(=O)C)C7=CN(C(=O)C8=C7C(=CN8)CN6C9=C(C=C(C=N9)F)F)C)O)O |
正規SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCC4=CC(=CC(=C4)OCCNC(=O)C5=CC6=C(C=C5CS(=O)(=O)C)C7=CN(C(=O)C8=C7C(=CN8)CN6C9=C(C=C(C=N9)F)F)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


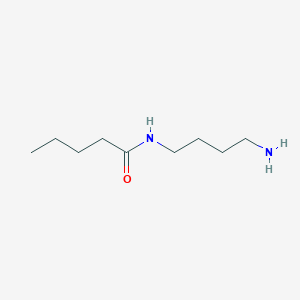
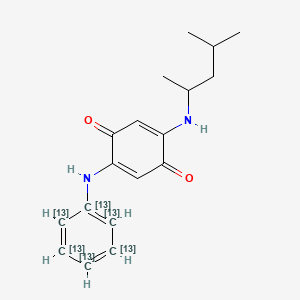
![5,8-Dimethoxy-[1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-amine](/img/structure/B12406990.png)

